4-(Carboxymethoxy)-3-methylbenzoic acid
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Overview
Description
4-(Carboxymethoxy)-3-methylbenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by a benzoic acid core substituted with a carboxymethoxy group at the 4-position and a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Carboxymethoxy)-3-methylbenzoic acid can be achieved through several methods. One common approach involves the esterification of 3-methyl-4-hydroxybenzoic acid with chloroacetic acid, followed by hydrolysis to yield the desired product. The reaction typically requires an acid catalyst and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
4-(Carboxymethoxy)-3-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones or carboxylated derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-(Carboxymethoxy)-3-methylbenzoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the development of advanced materials, such as polymers and metal-organic frameworks.
Mechanism of Action
The mechanism of action of 4-(Carboxymethoxy)-3-methylbenzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Tris(carboxymethoxy)benzoic acid: This compound has three carboxymethoxy groups and is used in the synthesis of metal-organic frameworks.
3-(4-(Carboxymethoxy)phenyl)propanoic acid: This compound has a similar structure but with a propanoic acid group.
Uniqueness
4-(Carboxymethoxy)-3-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a carboxymethoxy group and a methyl group on the aromatic ring makes it a versatile intermediate for various chemical transformations and applications.
Properties
Molecular Formula |
C10H10O5 |
---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
4-(carboxymethoxy)-3-methylbenzoic acid |
InChI |
InChI=1S/C10H10O5/c1-6-4-7(10(13)14)2-3-8(6)15-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
AMJARISXWDOLOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)OCC(=O)O |
Origin of Product |
United States |
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